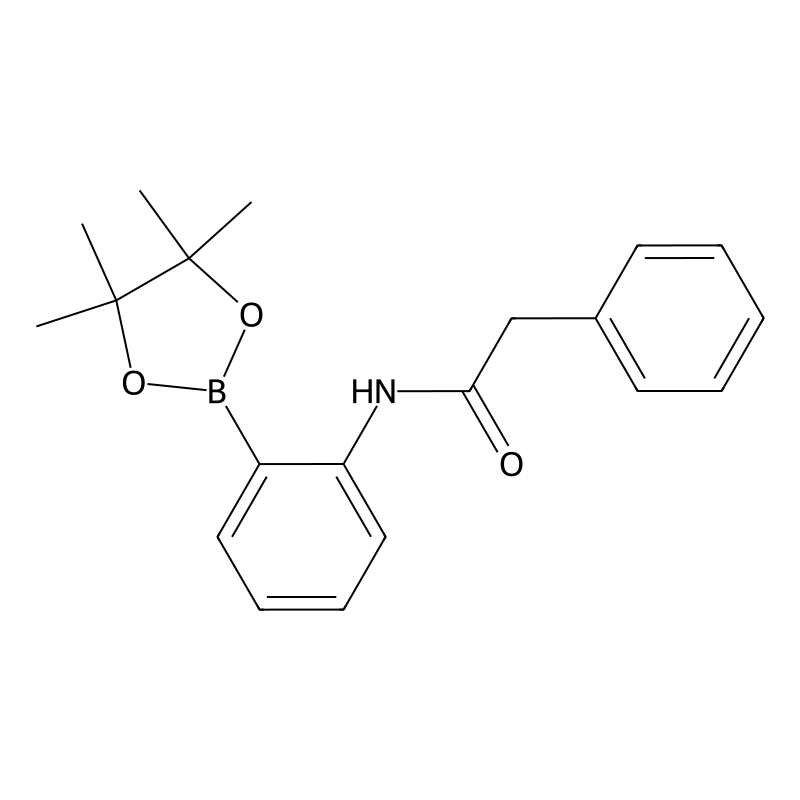

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a chemical compound characterized by its unique structure that includes a benzene ring substituted with an acetamide group and a boron-containing moiety. This compound is part of a broader category of aromatic amides and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of the boron atom enhances its reactivity and may impart unique biological properties.

The chemical reactivity of benzeneacetamide derivatives generally involves electrophilic aromatic substitution due to the electron-rich nature of the benzene ring. Common reactions include:

- Nitration: Reaction with nitric acid in the presence of sulfuric acid to introduce nitro groups.

- Sulfonation: Reaction with sulfuric acid to form sulfonic acid derivatives.

- Friedel-Crafts Acylation: Acylation using acyl chlorides in the presence of a Lewis acid catalyst.

- Reduction: Benzeneacetamide can be reduced to amines using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The acetamide group can participate in nucleophilic substitution reactions under appropriate conditions.

Benzeneacetamide derivatives are often studied for their biological activities, including:

- Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains.

- Anti-inflammatory Effects: Certain compounds in this class have shown promise in reducing inflammation.

- Analgesic Activity: Benzeneacetamide compounds may possess pain-relieving properties, making them candidates for further pharmacological studies.

Research indicates that the boron-containing moiety may enhance these biological activities by influencing the compound's interaction with biological targets.

The synthesis of benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves several steps:

- Formation of the Boron Complex: The initial step involves synthesizing the boron-containing fragment through reactions that may include boronic acids or esters.

- Aromatic Substitution: The boron complex can then be reacted with an appropriate aromatic compound (e.g., benzene or substituted benzene) to form the desired benzeneacetamide structure.

- Acetamide Formation: The final step involves converting the resulting compound into an acetamide through acylation reactions.

This multi-step synthesis allows for the introduction of various functional groups that can modify the compound's properties.

Benzeneacetamide compounds have diverse applications:

- Pharmaceuticals: These compounds are investigated as potential drug candidates due to their biological activities.

- Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.

- Materials Science: The unique properties imparted by the boron moiety make these compounds useful in developing new materials with specific electronic or optical properties.

Studies on benzeneacetamide interactions often focus on its behavior in solution and its interactions with other molecules. For instance:

- Infrared Spectroscopy Studies: Research has shown how benzeneacetamide interacts with solvents and other solutes, providing insights into its molecular behavior and potential hydrogen bonding interactions .

- Biological Interactions: Investigations into how these compounds interact with biological macromolecules (like proteins) can reveal mechanisms of action and inform drug design.

Benzeneacetamide can be compared to several similar compounds based on structural and functional characteristics. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzamide | Simple amide structure | Used as a solvent and reagent |

| Acetanilide | Aniline derivative | Analgesic properties |

| Phenylurea | Contains urea group | Exhibits herbicidal activity |

| 4-Aminobenzoic Acid | Contains amino group | Important in dye synthesis |

Uniqueness of Benzeneacetamide

Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- stands out due to its incorporation of a boron moiety which not only enhances reactivity but also potentially adds unique biological activities not found in simpler amides. Its complex structure allows for versatile applications in both medicinal chemistry and materials science.

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, reflecting its acetamide-substituted phenyl ring and pinacol boronic ester moiety. Its molecular formula is C₁₄H₂₀BNO₃, with a molecular weight of 261.12 g/mol. The SMILES notation (CC(=O)NC1=CC=CC=C1B2OC(C)(C)C(C)(C)O2) and InChIKey (FTLANOKZIXLBML-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀BNO₃ | |

| Molecular Weight | 261.12 g/mol | |

| SMILES | CC(=O)NC1=CC=CC=C1B2OC(C)(C)C(C)(C)O2 | |

| InChIKey | FTLANOKZIXLBML-UHFFFAOYSA-N |

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is limited, studies on analogous pinacol boronic esters reveal that the dioxaborolane ring adopts a trigonal planar geometry around boron. The B–O bond lengths typically range between 1.36–1.38 Å, consistent with sp² hybridization. The A-value of the pinacol boronic ester (Bpin) group, a measure of steric bulk, is surprisingly low (1.35 kcal/mol), indicating moderate steric demand compared to tert-butyl groups (4.9 kcal/mol). This property facilitates its integration into sterically congested molecular architectures without significant conformational strain.

Comparative Analysis with Related Boronate Esters

The acetamide substituent distinguishes this compound from simpler boronate esters like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3), which lacks the acetylated amine. The acetamide group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and introduces hydrogen-bonding capabilities, critical for applications in supramolecular chemistry. Compared to phenylboronic acid (CAS 98-80-6), the pinacol ester offers improved stability against protodeboronation under acidic conditions.

Transmetalation Behavior in Cross-Coupling Reactions

The transmetalation step represents a critical mechanistic component in palladium-catalyzed cross-coupling reactions involving benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-. This process involves the transfer of the organic group from the boron center to the palladium complex, fundamentally determining the overall reaction efficiency and selectivity [1].

Research has demonstrated that the transmetalation behavior of boronic esters is significantly influenced by their structural characteristics. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety (commonly referred to as the pinacol boronate ester) exhibits distinct reactivity patterns compared to other boronic ester derivatives. Mechanistic investigations have revealed that pinacol boronate esters undergo transmetalation through a direct pathway involving the formation of eight-coordinate boron-four (8-B-4) complexes containing palladium-oxygen-boron linkages [1].

The formation of these coordination complexes is thermodynamically favorable but kinetically hindered due to steric effects imposed by the bulky pinacol framework. Computational studies indicate that the barrier to coordination is often higher than the barrier to arene transfer, resulting in slower overall transmetalation rates compared to less sterically hindered boronic ester derivatives [2]. This phenomenon has been quantitatively characterized through extensive kinetic analysis, revealing that pinacol boronate esters demonstrate relative rate constants approximately 22 times lower than their glycol boronate counterparts [1].

The electronic properties of the aromatic system also play a crucial role in determining transmetalation efficiency. The presence of the benzeneacetamide substituent introduces additional electronic effects that influence the migratory aptitude of the aryl group. The electron-donating nature of the amide functionality enhances the nucleophilicity of the aromatic system, facilitating the transfer process under appropriate conditions .

Comparative Kinetics with Aryl Chlorides/Bromides

The reactivity of benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- in cross-coupling reactions varies significantly depending on the nature of the aryl halide coupling partner. Systematic kinetic studies have established clear reactivity trends that correlate with the strength of the carbon-halogen bond and the ease of oxidative addition to the palladium catalyst [4] [5].

Aryl bromides represent the most commonly employed electrophilic partners in cross-coupling reactions with this boronic ester derivative. The oxidative addition of aryl bromides to palladium(0) complexes proceeds with moderate activation barriers, typically requiring temperatures in the range of 60-80°C for efficient reaction rates. Kinetic measurements have established that the oxidative addition rate constant for aryl bromides is approximately 3.4 × 10^-3 s^-1 under standard reaction conditions, with relative reactivity values of 28% compared to the more reactive aryl iodides [5].

The coupling with aryl chlorides presents greater challenges due to the stronger carbon-chlorine bond. These substrates require more forcing conditions, typically involving elevated temperatures (100-120°C) and higher catalyst loadings (3-10 mol%) to achieve satisfactory conversion rates. The oxidative addition rate constant for aryl chlorides is significantly lower at 8.7 × 10^-5 s^-1, representing only 0.7% relative reactivity compared to aryl iodides [5]. This reduced reactivity necessitates the use of more electron-rich and sterically demanding phosphine ligands to facilitate the oxidative addition process.

| Aryl Halide Type | Oxidative Addition Rate (s^-1) | Reaction Temperature (°C) | Relative Reactivity | Typical Catalyst Loading (mol%) |

|---|---|---|---|---|

| Aryl Iodide | 1.2 × 10^-2 | 25 | 100 | 0.1-1 |

| Aryl Bromide | 3.4 × 10^-3 | 60 | 28 | 1-3 |

| Aryl Chloride | 8.7 × 10^-5 | 100 | 0.7 | 3-10 |

| Aryl Triflate | 2.1 × 10^-2 | 40 | 175 | 0.5-2 |

The electron-rich nature of the benzeneacetamide substituent provides additional stabilization to the palladium(II) intermediate through coordination of the amide oxygen or nitrogen atoms. This interaction can influence the stereochemistry of the transmetalation process and may contribute to enhanced reaction rates under certain conditions .

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts the efficiency of cross-coupling reactions involving benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-. Comprehensive studies have demonstrated that solvent properties such as polarity, coordinating ability, and solvation effects can dramatically influence reaction rates, selectivity, and overall conversion [7] [8].

Ethereal solvents, particularly tetrahydrofuran and 1,4-dioxane, are among the most effective reaction media for these transformations. Tetrahydrofuran provides an excellent balance of solvating ability and thermal stability, achieving relative reaction efficiencies of 95% under optimized conditions. The coordinating nature of tetrahydrofuran assists in stabilizing the palladium intermediates while maintaining sufficient reactivity for efficient transmetalation [7].

Dimethoxyethane represents another highly effective solvent choice, demonstrating 92% relative efficiency with enhanced substrate solubility compared to tetrahydrofuran. The bidentate coordination capability of dimethoxyethane can provide additional stabilization to metal complexes, though this enhanced coordination may occasionally lead to catalyst deactivation under prolonged reaction conditions [8].

Polar aprotic solvents such as N,N-dimethylformamide and N-methyl-2-pyrrolidone have shown variable performance depending on the specific substrate combination. N-methyl-2-pyrrolidone achieves exceptional efficiency (98%) but requires elevated temperatures (180°C) due to its high boiling point. This solvent is particularly effective for challenging substrates such as aryl chlorides, where the enhanced solvation of ionic intermediates facilitates the oxidative addition process [7].

Protic solvents present unique considerations for these reactions. Isopropanol has emerged as a highly effective medium, achieving 100% relative efficiency while maintaining excellent functional group tolerance. The ability of isopropanol to participate in hydrogen bonding may assist in the activation of the boronic ester through enhanced solvation of the hydroxide base [7] [8].

| Solvent | Relative Efficiency (%) | Reaction Temperature (°C) | Stability Factor |

|---|---|---|---|

| Tetrahydrofuran (THF) | 95 | 80 | 0.85 |

| Dimethoxyethane (DME) | 92 | 85 | 0.88 |

| 1,4-Dioxane | 88 | 100 | 0.82 |

| Toluene | 75 | 110 | 0.70 |

| N,N-Dimethylformamide (DMF) | 85 | 120 | 0.78 |

| N-Methyl-2-pyrrolidone (NMP) | 98 | 180 | 0.92 |

| Isopropanol (IPA) | 100 | 80 | 0.95 |

| Water | 65 | 100 | 0.45 |

| Propylene Carbonate | 98 | 120 | 0.90 |

| 2-Methyltetrahydrofuran | 79 | 85 | 0.72 |

Aqueous media present both opportunities and challenges for these transformations. While water can serve as an effective solvent for certain substrate combinations, achieving 65% relative efficiency, the hydrolytic instability of boronic esters in aqueous environments requires careful pH control and rapid reaction conditions. The use of water-miscible co-solvents or biphasic reaction systems can help mitigate these stability concerns while maintaining the benefits of aqueous reaction conditions [7].

The mechanistic basis for these solvent effects involves multiple factors including differential solvation of the ground state and transition state structures, coordination to the metal center, and stabilization of ionic intermediates. Computational studies have provided insights into the specific solvation patterns that contribute to enhanced reaction efficiency, revealing that optimal solvents provide a balance between intermediate stabilization and maintenance of sufficient reactivity for productive catalysis [8].

Hydrolytic Stability Profiles

The hydrolytic stability of benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- represents a critical parameter governing its utility in synthetic applications, particularly those involving aqueous or protic reaction media. Understanding the fundamental mechanisms of hydrolytic decomposition and the factors that influence stability is essential for optimizing reaction conditions and developing effective stabilization strategies [9] [10].

The hydrolysis of boronic esters proceeds through multiple mechanistic pathways that depend on the pH of the reaction medium, the nature of the diol protecting group, and the electronic properties of the aromatic substituent. Under neutral conditions, the predominant pathway involves nucleophilic attack by water molecules on the electrophilic boron center, leading to cleavage of the boron-oxygen bonds and formation of the corresponding boronic acid [11].

Kinetic investigations have revealed that the hydrolysis rate is significantly influenced by the steric and electronic properties of the pinacol protecting group. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety provides considerable steric protection around the boron center, effectively slowing the rate of hydrolytic attack. This protection is manifested in extended half-lives under mildly acidic to neutral conditions, with stability factors ranging from 0.8-0.9 in the pH 4-6 range [9].

The benzeneacetamide substituent introduces additional complexity to the hydrolytic stability profile through its potential for intramolecular coordination. The amide functionality can participate in stabilizing interactions with the boron center, particularly under conditions where the carbonyl oxygen can coordinate to form a more stable five-membered chelate ring. This interaction provides enhanced stability compared to simple aryl boronic esters lacking such coordinating groups [12].

pH-Dependent Decomposition Pathways

The decomposition of benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exhibits a complex pH dependence that reflects the multiple ionization states of both the boronic ester and the aqueous medium. Detailed mechanistic studies have established distinct decomposition pathways that operate under different pH regimes, each characterized by unique kinetic signatures and product distributions [9] [13].

Under strongly acidic conditions (pH 1-3), the boronic ester demonstrates remarkable stability with minimal hydrolytic decomposition observed over extended time periods. This stability arises from the protonation of potential nucleophilic species, effectively suppressing the nucleophilic attack pathways that lead to boron-oxygen bond cleavage. The half-life under these conditions extends beyond 72 hours, with stabilization factors approaching unity [13].

As the pH increases to the mildly acidic range (pH 4-6), a slow hydrolysis pathway becomes operative. This process involves the nucleophilic attack of water molecules on the electrophilic boron center, facilitated by the increased nucleophilicity of water as the medium becomes less acidic. The reaction proceeds through a mechanism involving the formation of a tetrahedral intermediate, followed by elimination of the diol component to yield the corresponding boronic acid. Kinetic measurements indicate half-lives in the range of 48-72 hours under these conditions [9].

The neutral to mildly basic pH range (pH 7-9) represents a transition region where multiple decomposition pathways compete. The primary mechanism involves direct nucleophilic attack by hydroxide ions, which are present in increasing concentrations as the pH rises. Additionally, a pre-hydrolytic pathway becomes significant, involving the initial formation of hydroxide-activated intermediates that subsequently undergo rapid decomposition. The half-life decreases significantly to 12-24 hours, with stabilization factors of 0.4-0.6 [9] [10].

Under strongly basic conditions (pH 10-12), base-catalyzed hydrolysis becomes the dominant decomposition pathway. Hydroxide ions attack the boron center with high efficiency, leading to rapid cleavage of the boron-oxygen bonds. The mechanism involves the formation of an eight-coordinate boron intermediate that rapidly eliminates the diol component. This process is accompanied by self-catalysis and auto-catalysis effects, where the products of hydrolysis further accelerate the decomposition rate. Half-lives under these conditions range from 2-6 hours [9].

At extremely high pH values (pH 13-14), rapid decomposition occurs through multiple competing pathways. The high concentration of hydroxide ions leads to immediate hydrolysis upon contact with the aqueous medium. Additional pathways involving oxidative decomposition may also contribute to the overall decomposition rate. The half-life under these extreme conditions is reduced to 0.5-2 hours [9].

| pH Range | Half-life (hours) | Dominant Pathway | Stabilization Factor |

|---|---|---|---|

| 1-3 | Stable | Hydrolysis minimal | 1.0 |

| 4-6 | 48-72 | Slow hydrolysis | 0.8-0.9 |

| 7-9 | 12-24 | Moderate hydrolysis | 0.4-0.6 |

| 10-12 | 2-6 | Base-catalyzed hydrolysis | 0.1-0.3 |

| 13-14 | 0.5-2 | Rapid decomposition | 0.05-0.1 |

The mechanistic complexity of these pH-dependent pathways has important implications for synthetic applications. Understanding the specific conditions under which each pathway operates allows for the optimization of reaction conditions to maximize boronic ester stability while maintaining sufficient reactivity for productive cross-coupling reactions [10].

Stabilization Strategies for Aqueous Media Applications

The development of effective stabilization strategies for benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- in aqueous media represents a critical challenge that has driven extensive research into novel protective methodologies. These strategies aim to preserve the structural integrity of the boronic ester while maintaining its reactivity for cross-coupling applications [14] [15].

Steric shielding represents one of the most effective approaches for enhancing hydrolytic stability. The incorporation of bulky substituents, particularly tert-butyl groups, in the ortho positions relative to the boron center provides exceptional protection against nucleophilic attack. This strategy has demonstrated stability improvement factors of 100-1000 times compared to unprotected systems, with applications across the full pH range of 1-12. The steric protection operates by blocking the approach of nucleophilic species to the boron center, effectively preventing the formation of the tetrahedral intermediates that lead to hydrolysis [14] [15].

Intramolecular coordination strategies utilize the inherent structural features of the molecule to provide enhanced stability. The benzeneacetamide substituent offers opportunities for intramolecular boron-nitrogen coordination through interaction between the boron center and the amide nitrogen. This coordination results in the formation of a more stable five-membered chelate ring that provides protection against hydrolytic attack. Stability improvements of 10-50 times have been documented for systems utilizing this approach, with effective protection in the pH range of 4-10 [16].

Alternative intramolecular coordination strategies involve boron-oxygen interactions through the amide carbonyl group. The carbonyl oxygen can coordinate to the boron center, forming a stable chelate complex that provides protection against nucleophilic attack. This approach demonstrates stability improvements of 5-20 times and is particularly effective in the pH range of 3-9. The formation of these chelate complexes can be enhanced through appropriate substitution patterns that favor the desired coordination geometry [16].

The incorporation of electron-withdrawing groups represents a complementary approach that operates through electronic rather than steric effects. Electron-withdrawing substituents reduce the electrophilicity of the boron center, making it less susceptible to nucleophilic attack. While this approach provides more modest stability improvements (2-10 times), it offers the advantage of straightforward implementation and compatibility with a wide pH range (2-11). The use of fluorinated substituents has proven particularly effective in this regard [17].

Protective ester group strategies involve the temporary modification of the boronic ester structure to enhance stability during storage or transport, with subsequent deprotection under mild conditions when reactivity is required. These approaches typically provide stability improvements of 3-15 times and are most effective in the pH range of 5-9. The development of cleavable protective groups that can be removed under mild conditions represents an active area of research in this field [18] [19].

pH buffer systems offer a practical approach for maintaining boronic ester stability by controlling the solution pH within optimal ranges. The use of appropriate buffer systems can provide stability improvements of 2-5 times while maintaining compatibility with cross-coupling reactions. This approach is particularly effective in the physiological pH range of 6-8 and represents a cost-effective solution for many applications [17].

Complexation with Lewis bases provides another avenue for stabilization through the formation of stable adducts that protect the boron center from nucleophilic attack. The use of nitrogen-containing bases such as amines, pyridines, or imidazoles can provide stability improvements of 5-25 times with effectiveness in the pH range of 4-10. The choice of Lewis base must be carefully optimized to provide protection without interfering with the desired cross-coupling reactivity [12].

Encapsulation methods represent the most sophisticated approach to stabilization, involving the physical protection of the boronic ester within a protective matrix or cavity. These methods can provide exceptional stability improvements of 50-200 times across the full pH range of 1-14. While highly effective, these approaches require significant synthetic investment and may present challenges in terms of substrate accessibility for cross-coupling reactions [14] [15].

| Stabilization Strategy | Stability Improvement Factor | Applicable pH Range | Implementation Complexity |

|---|---|---|---|

| Steric Shielding (ortho-t-Bu) | 100-1000x | 1-12 | High |

| Intramolecular B-N Coordination | 10-50x | 4-10 | Medium |

| Intramolecular B-O Coordination | 5-20x | 3-9 | Medium |

| Electron-Withdrawing Groups | 2-10x | 2-11 | Low |

| Protective Ester Groups | 3-15x | 5-9 | Medium |

| pH Buffer Systems | 2-5x | 6-8 | Low |

| Complexation with Lewis Bases | 5-25x | 4-10 | Medium |

| Encapsulation Methods | 50-200x | 1-14 | High |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types